2-Methoxyethyl 2-(4-butoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
2-Methoxyethyl 2-(4-butoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a thiophene ring, and various substituents such as methoxyethyl, butoxybenzylidene, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 2-(4-butoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps, typically starting with the preparation of the thiazolo[3,2-a]pyrimidine core. This core can be synthesized through a condensation reaction between a thiourea derivative and a β-dicarbonyl compound under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the thiophene ring and other substituents.
. The final step involves the esterification of the carboxylate group with methoxyethanol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 2-(4-butoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohol derivatives
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Methoxyethyl 2-(4-butoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 2-(4-butoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This binding can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Thiazolopyrimidine Derivatives: Various derivatives with different substituents have been studied for their biological activities.
Uniqueness
2-Methoxyethyl 2-(4-butoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its unique combination of functional groups and its potential for diverse applications in chemistry, biology, medicine, and industry. Its complex structure allows for a wide range of chemical modifications, making it a versatile compound for various research purposes .
Properties
CAS No. |
617698-65-4 |
---|---|
Molecular Formula |
C26H28N2O5S2 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
2-methoxyethyl (2E)-2-[(4-butoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H28N2O5S2/c1-4-5-12-32-19-10-8-18(9-11-19)16-21-24(29)28-23(20-7-6-15-34-20)22(17(2)27-26(28)35-21)25(30)33-14-13-31-3/h6-11,15-16,23H,4-5,12-14H2,1-3H3/b21-16+ |
InChI Key |
MOIWEDPKQGLUIJ-LTGZKZEYSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCCOC)C4=CC=CS4 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCCOC)C4=CC=CS4 |
Origin of Product |
United States |
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